molecular formula C45H55NO15 B193547 Docetaxal CAS No. 125354-16-7

Docetaxal

Katalognummer B193547
CAS-Nummer: 125354-16-7
Molekulargewicht: 849.9 g/mol
InChI-Schlüssel: LEMYAXKYCOBYOJ-OAGWZNDDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Docetaxel is a taxoid antineoplastic agent used in the treatment of various cancers, such as locally advanced or metastatic breast cancer, metastatic prostate cancer, gastric adenocarcinoma, and head and neck cancer . It is a semi-synthetic drug and is closely related to paclitaxel . Docetaxel interferes with the growth of cancer cells, which are eventually destroyed by the body .


Synthesis Analysis

Docetaxel is a semi-synthetic form of paclitaxel, extracted from the needle of the European yew tree . A mixture of taxols was prepared from 10‐deacetyl‐7‐xylosyltaxanes by three‐step reactions: redox, acetylation, and deacetylation. The mixture of Taxol B and Taxol C was converted to Docetaxel by Schwartz’s reagent .


Molecular Structure Analysis

Docetaxel is a complex diterpenoid molecule and a semi-synthetic analogue of paclitaxel . It has a molecular formula of C43H53NO14 and an average molecular weight of 807.879 Da .


Chemical Reactions Analysis

Docetaxel is an antineoplastic agent used in cancer chemotherapy. It belongs to the taxane class and is a semi-synthetic form of paclitaxel, extracted from the needle of the European yew tree .

Wissenschaftliche Forschungsanwendungen

Docetaxel, sold under the brand name Taxotere among others, is a chemotherapy medication used to treat a number of types of cancer . Here are some more applications of Docetaxel:

  • Breast Cancer

    • Docetaxel is used to treat breast cancer that has spread and has not gotten better with other chemotherapy . It is also used with doxorubicin hydrochloride and cyclophosphamide to treat breast cancer that is node-positive and can be removed by surgery .
  • Non-Small Cell Lung Cancer

    • Docetaxel is used to treat non-small cell lung cancer that has spread . It is used alone in patients whose cancer has not gotten better after platinum chemotherapy .
  • Prostate Cancer

    • Docetaxel is used to treat prostate cancer that has spread to other parts of the body in men whose cancer is castrate resistant (has not responded to treatments that lower testosterone levels) .
  • Squamous Cell Carcinoma of the Head and Neck

    • Docetaxel is used to treat squamous cell carcinoma of the head and neck that is locally advanced . It is used with cisplatin and fluorouracil .
  • Stomach Adenocarcinoma or Gastroesophageal Junction Adenocarcinoma

    • Docetaxel is used to treat stomach adenocarcinoma or gastroesophageal junction adenocarcinoma (a rare type of esophageal cancer) that is advanced . It is used in patients whose cancer has not been treated with chemotherapy .
  • Ovarian Cancer

    • Docetaxel has shown cytotoxic activity against ovarian cancer . It is often used in combination with other chemotherapy drugs to treat advanced ovarian cancer .
  • Liver Cancer

    • Docetaxel is used in the treatment of liver cancer . It works by disrupting the normal function of microtubules and thereby stopping cell division .
  • Renal Cancer

    • Docetaxel is used in the treatment of renal (kidney) cancer . It is often used when the cancer has spread to other parts of the body .
  • Gastric Cancer

    • Docetaxel is used to treat advanced gastric adenocarcinoma . It is used in patients whose cancer has not been treated with chemotherapy .
  • Docetaxel is used to treat squamous cell carcinoma of the head and neck that is locally advanced . It is used with cisplatin and fluorouracil .

Safety And Hazards

Docetaxel is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging fertility and the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Zukünftige Richtungen

The landscape of advanced prostate cancer treatment has evolved tremendously in past decades. The treatment paradigm has shifted from androgen deprivation therapy (ADT) alone to doublet combinations comprising ADT with docetaxel or an androgen receptor inhibitor, and now triplet therapy involving all 3 classes of agents . The development of novel formulations of docetaxel for different chemotherapeutic needs appears promising with some formulations currently in clinical trials .

Eigenschaften

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMYAXKYCOBYOJ-OAGWZNDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H55NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20925105
Record name 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

849.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docetaxal

CAS RN

125354-16-7
Record name N-Debenzoyl-N-(tert-butoxycarbonyl)taxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125354167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Docetaxal
Reactant of Route 2
Docetaxal
Reactant of Route 3
Docetaxal
Reactant of Route 4
Docetaxal
Reactant of Route 5
Reactant of Route 5
Docetaxal
Reactant of Route 6
Docetaxal

Citations

For This Compound
386
Citations
DA Yardley, HA Burris III, T Markus, DR Spigel… - Clinical breast …, 2009 - Elsevier
Background Inhibition of the platelet-derived growth factor receptor (PDGFR) might improve the efficacy of chemotherapy by lowering interstitial tumor pressure and allowing increased …
Number of citations: 32 www.sciencedirect.com
X Lu, X Guo, MH Hong, QY Chen, Q Zeng… - Chin J …, 2010 - scholar.archive.org
Chinese Journal of Cancer adenocarcinoma; those aged> 60 or< 18 years; KPS score< 80; abnormal liver and kidney functions; heart disease or impaired heart function; those who had …
Number of citations: 17 scholar.archive.org
S Narita, T Nara, M Huang, K Takayama… - The Journal of …, 2016 - auajournals.org
METHODS A tissue microarray with 210 cores from 70 high-risk localized PCa patients who underwent RP without neoadjuvant therapy (NNA), with neoadjuvant hormonal therapy (NHT…
Number of citations: 2 www.auajournals.org
J Kang, X Wu, Z Wang, H Ran, C Xu… - … of Ultrasound in …, 2010 - Wiley Online Library
… randomly divided into 6 groups, including control, docetaxal-loaded lipid microbubbles alone, docetaxal alone, docetaxal combined with ultrasound, pure lipid microbubbles combined …
Number of citations: 130 onlinelibrary.wiley.com
S Shanmugalingam, U Saravanamuttu… - 2023 - jmj.sljol.info
… After an exploration of literature search herein we report the first case of docetaxal induced scleroderma in a Sri Lankan which was detected and promptly treated with steroids …
Number of citations: 0 jmj.sljol.info
G Hassett, P Harnett… - Clinical and experimental …, 2001 - clinexprheumatol.org
… ) and docetaxal (Taxotere), are a new class of anti - mic ro tu bule agents wh i ch have shown cytotoxic activity in a number of solid tumours. Phase I and II tri als confirm that docetaxal is …
Number of citations: 69 www.clinexprheumatol.org
R Ponnulakshmi, UV Rekha, R Padmini, S Perumal… - …, 2020 - ncbi.nlm.nih.gov
Lipocalin 2 (Lcn2, also called as neutrophil gelatinase-associated lipocalin) is a member of the lipocalin family and a known target for breast cancer. Therefore, it is of interest to use …
Number of citations: 2 www.ncbi.nlm.nih.gov
R Saini, D Chandragouda, V Talwar… - Journal of Cancer …, 2015 - go.gale.com
… Docetaxal induced myositis is extremely rare, whereas peripheral edema is a well described adverse effect of docetaxal… limbs while on treatment with docetaxal and carboplatin, despite …
Number of citations: 4 go.gale.com
CA Skolnick, DJ Doughman - Eye & contact lens, 2003 - journals.lww.com
… This contrasted to the 11% of patients who received docetaxal treatment once every 3 weeks and reported only transient epiphora. Esmaeli et al. first described severe canalicular and …
Number of citations: 33 journals.lww.com
I Tohnai - Proceeding of ASCO, 2005, 2005 - cir.nii.ac.jp
Daily concurrent preoperative chemoradiotherapy with docetaxal and ciplatin using new superselective intra-arterial infusion via superficial temporal artery (HFT method) for stage III, IV …
Number of citations: 2 cir.nii.ac.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.